Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFVMMJVNZYZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of ethyl diazoacetate with 2-chlorostyrene. The reaction is catalyzed by transition metals such as rhodium or copper under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate has been studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and anti-cancer activities.
- Inhibition of Leukotriene Synthesis : One notable application is its role as an inhibitor of leukotriene C4 synthase. Compounds with similar structures have been shown to exhibit significant activity in conditions where leukotriene modulation is beneficial, such as asthma and allergic responses .
- Antitumor Activity : Research indicates that cyclopropane derivatives can possess antitumor properties. This compound may be explored for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer agents.
Agrochemical Applications
The compound is also investigated for its use in agrochemicals, particularly as an insecticide and acaricide.
- Insecticidal Properties : Patents have documented the synthesis of substituted phenoxybenzyloxycarbonylderivatives that include cyclopropane structures like this compound. These compounds demonstrate effectiveness against various pests, making them valuable in agricultural applications .
- Fungicidal Activity : The compound's derivatives have been reported to exhibit fungicidal properties, which could be useful in protecting crops from fungal infections .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate.
- Synthesis of Complex Molecules : The compound can be synthesized through various methods, including one-pot reactions that yield high purity and yield, facilitating its use as a building block for more complex organic molecules .
- Reactions and Transformations : Its reactivity allows for transformations that are crucial in the synthesis of other functionalized cyclopropanes or related derivatives, expanding the toolbox available to synthetic chemists.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, leading to various biological effects. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate shares key structural motifs with other cyclopropane-containing esters, but its pharmacological and physicochemical properties are modulated by substituent variations. Below is an analysis of structurally analogous compounds:
Substituent Effects
- Chlorophenyl Position: Compared to Ethyl 1-[2-(Benzylcyclopropanecarbonylamino)-2-cyclopropylacetylamino]cyclopropanecarboxylate (5h) (), which features a benzyl group, the 2-chlorophenyl substituent introduces steric hindrance and electron-withdrawing effects. This may reduce ester hydrolysis rates compared to electron-donating groups (e.g., methoxy in 5i from ) .
- Halogen vs. Alkoxy Groups: The 2-chloro substituent in the target compound contrasts with the 4-methoxyphenyl group in 5i ().
- Aromatic Functionalization : 2-Ethoxy-4-formylphenyl cyclopropanecarboxylate () contains ethoxy and formyl groups, which may improve solubility in polar solvents compared to the hydrophobic 2-chlorophenyl group .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
Synthetic Utility : Cyclopropanecarboxylates like 5h and 5i () are intermediates in peptidomimetic synthesis. The 2-chlorophenyl variant’s steric profile may favor selective coupling reactions over bulkier analogs .
Solubility and Stability : The ethoxy and formyl groups in compound suggest improved aqueous solubility, whereas the 2-chlorophenyl group likely enhances membrane permeability in drug candidates .
Bioactivity Trends : Halogenated aromatics (e.g., 2-chlorophenyl) are associated with enhanced receptor binding in kinase inhibitors, though fluorine-containing analogs () may offer superior metabolic resistance .
Biological Activity
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential antimicrobial and anticancer properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a cyclopropane ring, which is known for its unique reactivity due to angle strain. The presence of the 2-chlorophenyl group enhances the compound's binding affinity to various biological targets, contributing to its biological activity.
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Enzyme Interaction : The cyclopropane moiety may interact with enzymes, potentially inhibiting or modulating their activity.
- Receptor Binding : The chlorophenyl group can enhance binding to receptors involved in various signaling pathways, which may lead to altered cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through various mechanisms including:
- Cell Cycle Arrest : this compound may interfere with the cell cycle, leading to halted proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels in cancer cells, promoting oxidative stress and subsequent cell death.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl cyclopropanecarboxylate | No substituent on phenyl group | Limited biological activity |
| Ethyl 2-phenylcyclopropanecarboxylate | Phenyl group without chlorine | Moderate activity |
| Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate | Chlorine at para position | Enhanced activity compared to non-chloro |
The presence of the chlorine atom in the ortho position in this compound is crucial for enhancing its reactivity and biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited bacterial growth in vitro, showing potential as a novel antibiotic agent .
- Cancer Cell Studies : In research involving various cancer cell lines, this compound was shown to reduce cell viability by inducing apoptosis through ROS-mediated pathways .
- Mechanistic Insights : Further investigations into its mechanism revealed that it may interact with specific cellular receptors implicated in cancer progression, thus providing a dual-action approach by targeting both microbial infections and cancer .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound is typically synthesized via cyclopropanation of α,β-unsaturated esters using transition-metal catalysts (e.g., rhodium or copper) or via [2+1] cycloaddition reactions. Stereochemical control is achieved by adjusting temperature (e.g., low temps favor cis isomers) and chiral ligands (e.g., bisoxazolines for enantioselectivity) .
- Data Note : Yields vary significantly (40–85%) depending on substituent steric effects and solvent polarity. For example, dichloromethane enhances ring strain relief, favoring cyclopropane formation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodology :
- ¹H NMR : The cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm), with coupling constants (J = 4–8 Hz) indicating ring strain. The 2-chlorophenyl group shows aromatic signals at δ 7.2–7.6 ppm .
- IR : Ester carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ confirm functional groups .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound, and how do structural modifications alter receptor binding?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., G-protein-coupled receptors). The chlorophenyl group enhances hydrophobic interactions, while the ester group participates in hydrogen bonding .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize bioactivity. For example, electron-withdrawing groups (e.g., -Cl) improve metabolic stability .
- Case Study : Replacing the ethyl ester with a methyl group reduces binding affinity by 30% in dopamine receptor assays due to decreased lipophilicity .
Q. How do crystallographic data resolve contradictions in reported conformational dynamics of cyclopropane derivatives?
- Methodology : Single-crystal X-ray diffraction reveals puckering parameters (Q, θ, φ) for the cyclopropane ring. For example, Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate exhibits a distorted envelope conformation (θ = 57.3°) in the solid state, conflicting with solution-phase NMR data suggesting free rotation .
- Resolution : Apply temperature-dependent NMR to identify dynamic equilibria between conformers. Computational MD simulations (e.g., AMBER) reconcile discrepancies by modeling solvent effects .
Q. What strategies mitigate side reactions during functionalization of the cyclopropane ring (e.g., amidation, hydroxylation)?
- Methodology :
- Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the cyclopropane ring during amidation. For hydroxylation, employ TEMPO/oxone systems to avoid ring-opening .
- Catalytic Optimization : Pd/Cu bimetallic systems reduce epimerization risks in cross-coupling reactions .
- Data : Unprotected rings undergo cleavage (20–40% yield loss) under basic conditions (pH >10), while protected systems retain >90% integrity .
Comparative Analysis
Q. How does this compound compare to analogs like Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate in terms of reactivity and bioactivity?
- Structural Impact :
| Compound | Substituent | LogP | IC₅₀ (μM) |
|---|---|---|---|
| 2-(2-chlorophenyl) | -Cl (ortho) | 3.2 | 0.45 |
| 2-(4-ethylphenyl) | -C₂H₅ (para) | 3.8 | 1.20 |
- Key Findings : Ortho-chloro derivatives exhibit higher metabolic stability (t₁/₂ = 6.2 h vs. 2.8 h) due to steric shielding of the ester group .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for this compound in enzyme inhibition assays?
- Root Cause : Variations in assay conditions (e.g., buffer pH, ionic strength) alter protonation states of active site residues. For example, IC₅₀ values drop from 1.8 μM (pH 7.4) to 0.6 μM (pH 6.5) in kinase assays due to enhanced ligand-receptor electrostatic interactions .
- Resolution : Standardize assay protocols (e.g., Tris-HCl buffer, 150 mM NaCl) and validate with orthogonal techniques (e.g., SPR, ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
